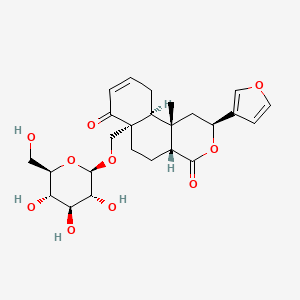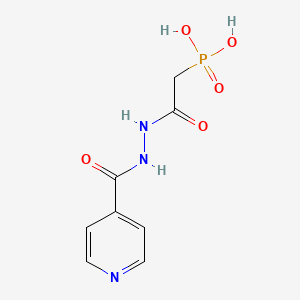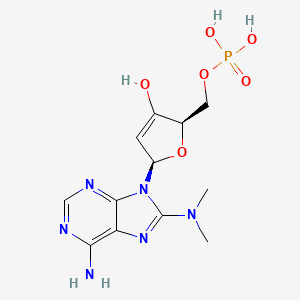
Crocusatin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Crocusatin-K is typically isolated from the methanol extract of saffron petals. The extraction process involves the use of high-resolution electrospray ionization mass spectrometry (HRESIMS), one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and electronic circular dichroism (ECD) data to elucidate its structure .
Industrial Production Methods: While there is no large-scale industrial production method specifically for Crocusatin-K, the general approach involves the cultivation of Crocus sativus, followed by the extraction and purification of the compound from the petals using the aforementioned techniques .
Chemical Reactions Analysis
Types of Reactions: Crocusatin-K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Crocusatin-K .
Scientific Research Applications
Crocusatin-K has several scientific research applications, including:
Chemistry: Used as a model compound for studying monoterpenoid synthesis and reactions.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress.
Industry: Potential use in the development of natural antioxidants and anti-inflammatory agents
Mechanism of Action
Crocusatin-K exerts its effects through several molecular targets and pathways:
Antityrosinase Activity: Inhibits the enzyme tyrosinase, which is involved in the production of melanin.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines and free radicals, thereby mitigating inflammation.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Crocusatin-K is compared with other similar monoterpenoids, such as:
Crocusatin-L: Another monoterpenoid isolated from saffron petals, known for its antityrosinase activity.
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone: A compound with significant antityrosinase activity.
Protocatechuic Acid: Known for its antioxidant properties.
Kaempferol: A flavonoid with strong antioxidant and anti-inflammatory activities.
Uniqueness: Crocusatin-K is unique due to its specific combination of anti-inflammatory, antityrosinase, and antioxidant activities, making it a valuable compound for various applications in medicine and industry .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-6-4-8(12)9(13)10(2,3)7(6)5-11/h5,8-9,12-13H,4H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
YDOIHIWSLMXTHV-BDAKNGLRSA-N |
SMILES |
CC1=C(C(C(C(C1)O)O)(C)C)C=O |
Isomeric SMILES |
CC1=C(C([C@H]([C@@H](C1)O)O)(C)C)C=O |
Canonical SMILES |
CC1=C(C(C(C(C1)O)O)(C)C)C=O |
Synonyms |
crocusatin K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Mesitylsulfonyl)amino]acetic acid](/img/structure/B1200578.png)
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)




![(2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide](/img/structure/B1200592.png)




